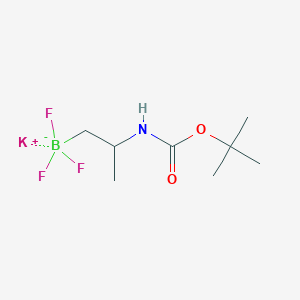![molecular formula C7H13NO B13515652 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol CAS No. 89448-34-0](/img/structure/B13515652.png)
2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)bicyclo[211]hexan-2-ol is a bicyclic compound characterized by a unique structure that includes a bicyclo[211]hexane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol typically involves the use of photochemistry. One common method is the [2 + 2] cycloaddition reaction of 1,5-hexadienes under visible light-mediated photocatalysis . This reaction provides a unified and flexible approach to access bicyclo[2.1.1]hexanes with various substitution patterns.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the photochemical [2 + 2] cycloaddition reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted bicyclo[2.1.1]hexane derivatives, such as ketones, aldehydes, and amines.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)bicyclo[2.1.1]hexan-2-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in electrostatic interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.1.1]hexan-2-ol: Lacks the aminomethyl group, making it less versatile in chemical reactions.
2-Vinylbicyclo[2.1.1]hexan-2-ol:
Bicyclo[2.2.0]hexene: A different bicyclic structure with distinct chemical properties and reactivity.
Uniqueness
2-(Aminomethyl)bicyclo[211]hexan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the bicyclic scaffold
Eigenschaften
CAS-Nummer |
89448-34-0 |
|---|---|
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
2-(aminomethyl)bicyclo[2.1.1]hexan-2-ol |
InChI |
InChI=1S/C7H13NO/c8-4-7(9)3-5-1-6(7)2-5/h5-6,9H,1-4,8H2 |
InChI-Schlüssel |
KHEADQXFHZBJJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1C(C2)(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13515599.png)
![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)
![Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)


![rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid](/img/structure/B13515625.png)


![1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13515636.png)

